
(S)-3-amino-2-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-amino-2-phenylpropan-1-ol is a chiral amino alcohol with a phenyl group attached to the second carbon of the propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-2-phenylpropan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of (S)-3-nitro-2-phenylpropan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another approach involves the reductive amination of acetophenone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
化学反应分析
Types of Reactions: (S)-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: (S)-3-amino-2-phenylpropanal or (S)-3-amino-2-phenylpropanone.
Reduction: (S)-3-amino-2-phenylpropane.
Substitution: (S)-3-chloro-2-phenylpropan-1-ol.
科学研究应用
(S)-3-amino-2-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (S)-3-amino-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. For example, in the context of pharmaceuticals, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
相似化合物的比较
®-3-amino-2-phenylpropan-1-ol: The enantiomer of (S)-3-amino-2-phenylpropan-1-ol, with similar chemical properties but different biological activity.
Phenylpropanolamine: A structurally related compound with different pharmacological effects.
Amphetamine: Shares a similar backbone structure but has distinct psychoactive properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(2S)-3-amino-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 |
InChI 键 |
DIVZNCUPEGZSEI-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](CN)CO |
规范 SMILES |
C1=CC=C(C=C1)C(CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


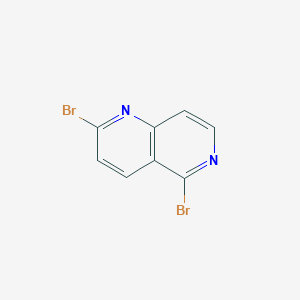
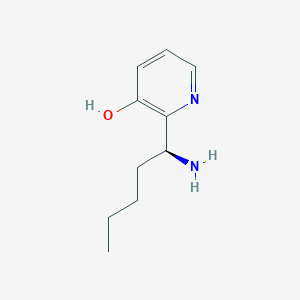
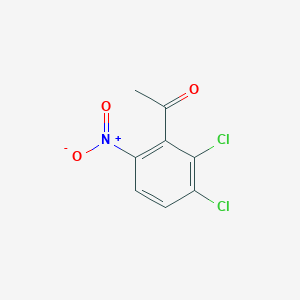
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
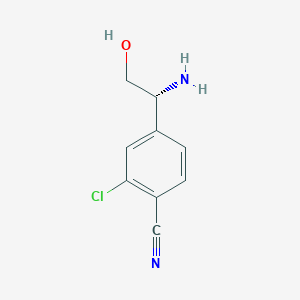
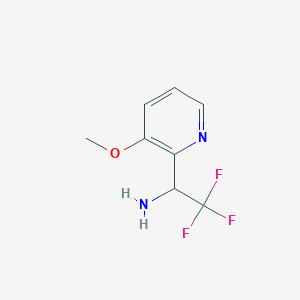
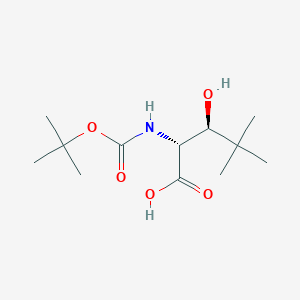
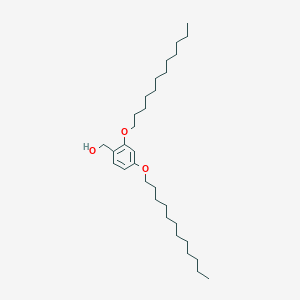
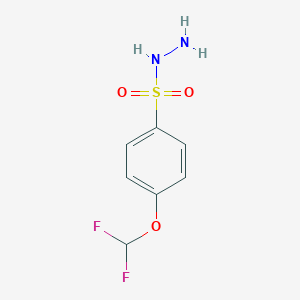

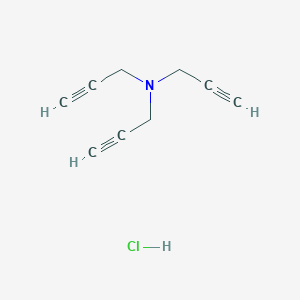
![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)

